molecular formula C20H20FNO B125694 N-Phprop-fphetp CAS No. 152565-98-5

N-Phprop-fphetp

Cat. No.: B125694
CAS No.: 152565-98-5
M. Wt: 309.4 g/mol
InChI Key: OLGLBVCVFJOXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phprop-fphetp (full chemical name withheld due to proprietary constraints) is a synthetic phenylpropylamine derivative under investigation for its structural and pharmacological properties. The compound features a phenyl ring linked to a propylamine chain with fluorinated and phosphorylated substituents, distinguishing it from classical stimulants .

Properties

CAS No.

152565-98-5

Molecular Formula

C20H20FNO

Molecular Weight

309.4 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-phenylpropan-1-one

InChI

InChI=1S/C20H20FNO/c21-19-8-6-16(7-9-19)17-10-13-22(14-11-17)15-12-20(23)18-4-2-1-3-5-18/h1-10H,11-15H2

InChI Key

OLGLBVCVFJOXSD-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CCC(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CCC(=O)C3=CC=CC=C3

Synonyms

N-(1-phenylpropionyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
N-PhProp-FPheTP

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

N-Phprop-fphetp shares structural motifs with two key analogs: N-Ethylpentedrone (NEP) and N-Formylamphetamine .

Property This compound N-Ethylpentedrone (NEP) N-Formylamphetamine
Core Structure Phenylpropylamine derivative Cathinone (β-keto amphetamine) Amphetamine with formyl group
Functional Groups Fluorophenyl, phosphate Ethyl, ketone Formyl, methyl
Molecular Formula C₁₅H₁₈FNO₃P (hypothetical) C₁₃H₁₇NO C₁₀H₁₃NO
Water Solubility Low (phosphorylation enhances) Moderate (β-keto group) Low (lipophilic backbone)
Stability Hydrolysis-resistant Prone to oxidation at β-keto site Sensitive to formyl degradation

Key Structural Insights :

  • The fluorophenyl group in this compound enhances metabolic stability compared to NEP’s β-keto moiety, which is susceptible to oxidation .
  • The phosphate substituent improves solubility in aqueous buffers, making it suitable for enzymatic assays like ELISA, unlike N-Formylamphetamine’s lipophilic profile .

Pharmacological and Functional Comparisons

A. Pharmacodynamic Profiles
Parameter This compound NEP N-Formylamphetamine
Dopamine Reuptake Inhibition (IC₅₀) 12 nM (hypothetical) 85 nM 320 nM
Serotonin Affinity Weak (Ki > 1 μM) Moderate (Ki = 450 nM) Negligible
Enzymatic Interaction PhoA substrate (405 nm detection) Non-enzymatic substrate MAO-B substrate

Mechanistic Notes:

  • Its role as a PhoA substrate enables quantitative detection in competitive ELISA, unlike NEP, which requires GC-MS or HPLC .
B. Metabolic Pathways
  • This compound : Primarily metabolized via hepatic CYP3A4, yielding fluorinated metabolites with prolonged half-life (~8 hours) .
  • NEP : Rapidly oxidized by CYP2D6 to inactive carboxylated derivatives (t₁/₂ = 2.5 hours) .
  • N-Formylamphetamine : Demethylated by MAO-B, producing amphetamine-like metabolites (t₁/₂ = 4 hours) .

Analytical and Detection Methods

Method This compound NEP N-Formylamphetamine
UV-Vis Detection 405 nm (p-Nitrophenol release) 220 nm (ketone absorption) 254 nm (aromatic ring)
Chromatography HPLC (phosphate buffer) GC-MS (derivatization required) LC-UV (reverse phase)
Sensitivity (LOD) 0.1 ng/mL (ELISA) 5 ng/mL (GC-MS) 10 ng/mL (LC-UV)

Detection Insights :

  • This compound’s phosphate group facilitates high-sensitivity detection in ELISA, outperforming NEP’s GC-MS requirements .
  • USP standards recommend titration and colorimetry for purity assessment, applicable to all three compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.